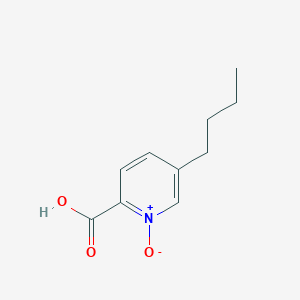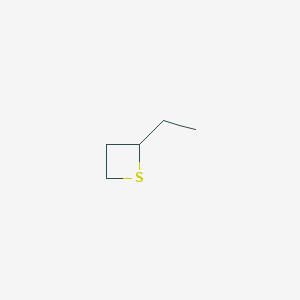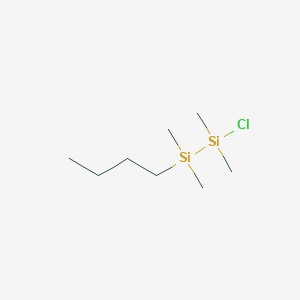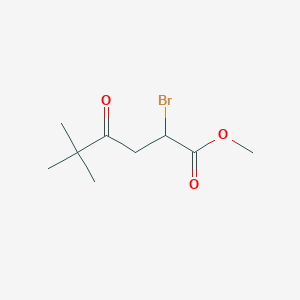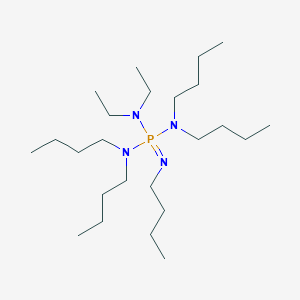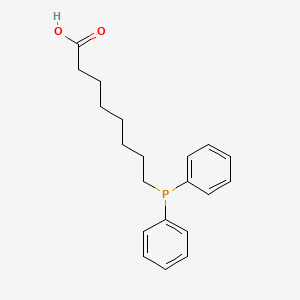
8-(Diphenylphosphanyl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Diphenylphosphanyl)octanoic acid is an organic compound that features both a phosphanyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The phosphanyl group is known for its role in coordination chemistry, while the carboxylic acid group is a common functional group in organic chemistry, known for its acidic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)octanoic acid typically involves the reaction of diphenylphosphine with an appropriate octanoic acid derivative. One common method is the reaction of diphenylphosphine with 8-bromo-octanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
8-(Diphenylphosphanyl)octanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides can react with the phosphanyl group under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: 8-(Diphenylphosphanyl)octanol.
Substitution: Various substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
8-(Diphenylphosphanyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 8-(Diphenylphosphanyl)octanoic acid involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: Lacks the octanoic acid chain, making it less versatile in certain applications.
Octanoic Acid: Lacks the phosphanyl group, limiting its use in coordination chemistry.
Phosphine Oxides: Similar in reactivity but differ in their oxidation state and properties
Uniqueness
8-(Diphenylphosphanyl)octanoic acid is unique due to the presence of both the phosphanyl and carboxylic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
79849-59-5 |
|---|---|
Fórmula molecular |
C20H25O2P |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
8-diphenylphosphanyloctanoic acid |
InChI |
InChI=1S/C20H25O2P/c21-20(22)16-10-2-1-3-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,21,22) |
Clave InChI |
PPQMJRXUQYJUCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCCCCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


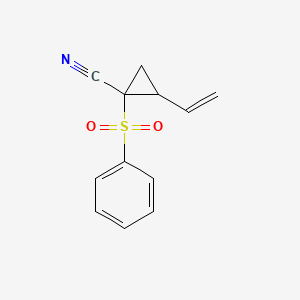
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

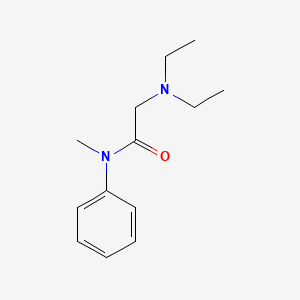
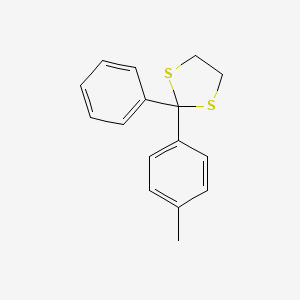
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
